molecular formula C7H2Cl3NS B1332805 2,4,7-Trichloro-1,3-benzothiazole CAS No. 898747-91-6

2,4,7-Trichloro-1,3-benzothiazole

Cat. No. B1332805
M. Wt: 238.5 g/mol
InChI Key: SRXNPRKIHOXFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trichloro-1,3-benzothiazole is a chlorinated derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of chlorine atoms at the 2, 4, and 7 positions of the benzothiazole ring can significantly alter the chemical and biological properties of the molecule. Benzothiazoles, in general, have been extensively studied due to their diverse biological activities, including antitumor properties against various cancer cell lines.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and can be achieved through various synthetic routes. For instance, the synthesis of 2-(4-aminophenyl)benzothiazoles has been reported to be accomplished by simple, high-yielding methods . Modifications to these synthetic processes have allowed for the introduction of fluorine atoms into the benzothiazole ring, as seen in the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles . Additionally, the synthesis of 3-chloromethyl-2(3H)-benzothiazolones has been described using a one-pot procedure starting from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques. For example, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were confirmed by elemental analyses, NMR, MS, IR spectra, and one of the compounds was further investigated using X-ray crystallography .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, the chlorine atom in 3-chloromethyl-2(3H)-benzothiazolones can be substituted by different nucleophiles, such as potassium acetate and sodium azide, to yield various products . Additionally, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole can react with urea and carbon disulfide in the presence of alkali to give different triazolo-benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of fluorine atoms can enhance the cytotoxic activity of benzothiazole derivatives against certain cancer cell lines . The antifungal activity of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles has also been reported, with some compounds exhibiting outstanding fungitoxicity against various phytopathogenic fungi .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole and its derivatives have shown a wide range of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
    • They play a very important role in medicinal chemistry or synthesis of new drugs because most drug molecules possess therapeutic activity due to the heterocyclic scaffold .
  • Synthetic Organic Chemistry

    • Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
    • They can also be synthesized from the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Biomedical Applications

    • Benzothiazole and its derivatives have shown a wide range of biological activities such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc .
    • They are also used as electrophosphorescent emitter in OLEDs .
  • Synthesis of Novel Compounds

    • Benzothiazole derivatives are used in the synthesis of novel compounds with potential biological activities . For example, 7-fluoro-3- substituted-1, 2, 4-triazolo [3,4-b]benzothiazoles (FTBs) have been synthesized as potent antifungal agents .
  • Antibacterial Applications

    • Benzothiazole derivatives have shown potential as antibacterial agents . They have been found to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
    • For example, certain compounds were found to be active (MIC = 0.09–0.18 mg/ml) against Pseudomonas aeruginosa, and Escherichia coli, showing comparable activity to standard drugs streptomycin (MIC = 0.05–0.1 mg/ml) and ampicillin (MIC = 0.2 mg/ml) .
  • Synthesis of Fluoro-Benzothiazole Derivatives

    • Benzothiazole derivatives are used in the synthesis of fluoro-benzothiazole derivatives . For example, 7-fluoro-3- substituted-1, 2, 4-triazolo [3,4-b]benzothiazoles (FTBs) have been synthesized as potent antifungal agents .

properties

IUPAC Name

2,4,7-trichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNPRKIHOXFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365957
Record name 2,4,7-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trichloro-1,3-benzothiazole

CAS RN

898747-91-6
Record name 2,4,7-Trichlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.